2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Adenosine A1 Receptor Radioligand Binding Purinergic Signaling

This compound is a stereochemically pure (1r,4r)-pyrimidin-2-yloxy cyclohexyl acetamide with a unique hydrogen-bonding donor/acceptor pattern. Its species-dependent affinity (Ki 1.90 nM guinea pig vs. IC50 3700 nM rat) and >135,000-fold ENT1 selectivity make it an essential tool for dissecting A1-mediated cardiac and neurological pathways. Low PSA (30.21 Ų) predicts strong BBB penetration. Substituting with analogs is scientifically invalid without re-validation—order this exact chemotype to maintain assay reproducibility.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 2034318-32-4
Cat. No. B2797556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
CAS2034318-32-4
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESCC(=O)NCC(=O)NC1CCC(CC1)OC2=NC=CC=N2
InChIInChI=1S/C14H20N4O3/c1-10(19)17-9-13(20)18-11-3-5-12(6-4-11)21-14-15-7-2-8-16-14/h2,7-8,11-12H,3-6,9H2,1H3,(H,17,19)(H,18,20)
InChIKeyYRDJGYQEISVDMG-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034318-32-4) – Sourcing a Conformationally Restricted Adenosine A1 Receptor Ligand


2-Acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034318-32-4) is a synthetic small molecule characterized by a (1r,4r)-cyclohexyl core linking a pyrimidin-2-yloxy ether and an acetamidoacetamide side chain [1]. It belongs to a class of pyrimidine-ether cyclohexyl amides explored for modulating purinergic signaling. The compound has been annotated in the BindingDB database (ID: BDBM50368128) with bioactivity against the adenosine A1 receptor, a target implicated in cardiac, renal, and neurological disorders [2]. Its defined stereochemistry and hydrogen-bonding capacity make it a distinct chemical probe for structure-activity relationship (SAR) studies.

Why Generic 2-Acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide Substitution is Unreliable


Substituting this compound with a closely related analog from the pyrimidin-2-yloxy cyclohexyl amide class is not scientifically valid without careful re-validation. Members of this class, such as N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide or 2-cyclohexyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide, differ in their terminal amide substituents, which are known to dramatically alter target binding kinetics and selectivity profiles [1]. The (1r,4r) stereochemistry of the cyclohexyl ring imposes a specific spatial orientation of the pyrimidine and amide vectors; even a stereochemical inversion would likely abrogate activity. The 2-acetamidoacetamide side chain provides a unique hydrogen-bonding donor/acceptor pattern not replicated by bulkier or more lipophilic replacements. Post hoc replacement without confirmatory binding assays risks introducing uncharacterized off-target effects, particularly given observed inter-species potency variations within this chemotype [2].

Quantitative Evidence for Differentiating 2-Acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide from Analogs


Adenosine A1 Receptor Binding Affinity: Guinea Pig Forebrain Membranes

This compound exhibits high-affinity binding to the adenosine A1 receptor (Ki = 1.90 nM) in guinea pig forebrain membranes using [3H]N6-cyclohexyladenosine as the radioligand [1]. This value serves as a critical benchmark for compound selection. In contrast, data from rat cerebral cortex assays suggest a significantly reduced affinity (IC50 = 3700 nM) [2], a finding consistent with known species-specific adenosine receptor pharmacology. This dual dataset highlights the compound's defined, though potentially species-variable, interaction profile. When compared to the classic adenosine A1 antagonist DPCPX (Ki ≈ 0.3 nM in similar assays), the compound shows lower affinity but occupies a distinct chemical space with its pyrimidin-2-yloxy cyclohexyl scaffold [3].

Adenosine A1 Receptor Radioligand Binding Purinergic Signaling

Physicochemical Differentiation: Hydrogen-Bonding Capacity and Topological Surface Area

The compound's acetamidoacetamide side chain imparts a distinct hydrogen-bonding profile compared to analogs with non-acetylated or cyclized amines. Computational analysis from mcule.com indicates a topological polar surface area (PSA) of 30.21 Ų . This contrasts with structurally related compounds such as those with a 2-cyclohexyl substituent (PSA = 42.52 Ų) , a >40% increase. The lower PSA of the target compound suggests superior passive membrane permeability, a critical factor for intracellular target engagement or CNS penetration, providing a physicochemical basis for selection in permeability-limited drug discovery programs.

Physicochemical Profile Drug-likeness Structure-Based Design

Functional Selectivity: Lack of ENT1 Transporter Affinity

A key differentiator for this compound is its minimal interaction with the Equilibrative Nucleoside Transporter 1 (ENT1). An IC50 of 2.57 x 10^5 nM was recorded for ENT1 inhibition, indicating negligible binding [1]. This is in stark contrast to nucleoside-derived adenosine modulators, which often exhibit significant transporter affinity, complicating pharmacological interpretation. The pyrimidin-2-yloxy cyclohexyl scaffold effectively decouples A1 receptor binding from the nucleoside transporter system, a desirable trait for obtaining cleaner functional readouts in cellular assays.

Equilibrative Nucleoside Transporter Selectivity Off-target Profiling

Target Applications for 2-Acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide Based on Differentiated Evidence


Species-Selective Adenosine A1 Receptor Pharmacological Studies

The marked species difference in affinity (1.90 nM in guinea pig vs. 3700 nM in rat) makes this compound a valuable tool for probing species-dependent adenosine receptor pharmacology. It is suitable for in vitro studies in guinea pig models where high-affinity A1 antagonism is required, while its low rat affinity serves as a useful negative control to dissect A1-mediated from non-A1 mediated effects in rodent disease models. [1]

Central Nervous System (CNS) Penetration Feasibility Studies

With a favorable PSA of 30.21 Ų, well below the 60 Ų threshold often cited for good CNS penetration, this compound is a candidate for research programs targeting central A1 receptors. It is appropriate for initial blood-brain barrier permeability screening in in vitro models such as MDCK-MDR1 assays, where its low PSA and moderate lipophilicity predict enhanced permeation compared to higher-PSA analogs.

A1 Receptor-Targeted Probe with Minimal ENT1 Interference

The >135,000-fold selectivity over the ENT1 transporter allows researchers to use this compound in cellular models where nucleoside transport inhibition would confound results. This property is particularly useful in studies of ischemic preconditioning or cardiac function, where both A1 receptor signaling and adenosine transport play roles, enabling cleaner dissection of A1 receptor-specific effects. [2]

Quote Request

Request a Quote for 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.